N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MMPSB, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. MMPSB has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in maintaining the pH balance of cancer cells. Inhibition of CA IX leads to intracellular acidification, which in turn inhibits the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the expression of hypoxia-inducible factor 1α (HIF-1α), a transcription factor that is overexpressed in many types of cancer cells. Inhibition of HIF-1α leads to the inhibition of angiogenesis, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX) and HIF-1α, leading to intracellular acidification and inhibition of angiogenesis, respectively. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX (CA IX) and HIF-1α, making it a potential candidate for the development of anticancer drugs. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted therapies. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Another future direction is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX) and HIF-1α, which can be used as potential anticancer drugs. In addition, the potential application of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the treatment of inflammatory diseases and other pathological conditions should be further explored. Finally, the development of novel drug delivery systems for N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, or N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in the development of novel drugs for the treatment of cancer and other pathological conditions.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2-methoxy-5-methylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine to form N-(2-methoxy-5-methylphenyl)-4-chlorobenzenesulfonamide. The intermediate product is then reacted with pyrrolidine-2-one in the presence of triethylamine to form N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is then purified by recrystallization to obtain a white crystalline powder.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. In addition, N-(2-methoxy-5-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-10-17(24-2)16(12-13)19-25(22,23)15-8-6-14(7-9-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTBYEGXFZIBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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